Nonyl hydrogen phthalate
Overview
Description
Nonyl hydrogen phthalate, also known as 2-[(Nonyloxy)carbonyl]benzoic acid, is an organic compound with the molecular formula C17H24O4. It is a member of the phthalate family, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonyl hydrogen phthalate can be synthesized through the esterification of phthalic anhydride with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with nonyl alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove any unreacted alcohol and other by-products. The final product is purified through various separation techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Nonyl hydrogen phthalate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic acid and nonyl alcohol.
Reduction: The compound can be reduced to form phthalic acid and nonyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the nonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and nonyl alcohol.
Reduction: Phthalic acid and nonyl alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Nonyl hydrogen phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polyvinyl chloride (PVC) materials.
Biology: Studied for its potential endocrine-disrupting effects and its impact on reproductive health.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and durability of polymer-based drug carriers.
Industry: Widely used in the production of plastics, adhesives, lubricants, and personal care products.
Mechanism of Action
Nonyl hydrogen phthalate exerts its effects primarily through its interaction with nuclear receptors in various tissues. It is known to act as an endocrine disruptor, interfering with hormone synthesis, transport, and metabolism. The compound can bind to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions. This mechanism is particularly relevant in the context of its impact on reproductive health and development .
Comparison with Similar Compounds
Nonyl hydrogen phthalate is similar to other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), in terms of its use as a plasticizer. it is unique in its specific nonyl group, which imparts distinct physical and chemical properties. Compared to DEHP and DINP, this compound may offer different levels of flexibility, durability, and toxicity .
List of Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
- Diisobutyl phthalate (DIBP)
- Di(iso-octyl) phthalate (DIOP)
Properties
IUPAC Name |
2-nonoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-7-10-13-21-17(20)15-12-9-8-11-14(15)16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKHFECVVLVFFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179282 | |
Record name | Nonyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-59-1 | |
Record name | Monononyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonyl hydrogen phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonyl hydrogen phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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